molecular formula C15H27N3O3 B2864753 (S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate CAS No. 1338222-48-2

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate

Cat. No.: B2864753
CAS No.: 1338222-48-2
M. Wt: 297.399
InChI Key: VKTAHXZSOWMXQO-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a pyrrolidine-1-carboxamido substituent at the 3-position. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes. The pyrrolidine carboxamide moiety introduces hydrogen-bonding capability and conformational rigidity, making it a candidate for pharmaceutical intermediates or bioactive molecule design .

Properties

IUPAC Name

tert-butyl (3S)-3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-6-7-12(11-18)16-13(19)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTAHXZSOWMXQO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Utilizing (S)-Piperidine-3-Amine

A direct method involves starting from enantiomerically pure (S)-piperidine-3-amine. The synthesis proceeds as follows:

  • Boc Protection :
    (S)-Piperidine-3-amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. This reaction, typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM), yields (S)-tert-butyl piperidine-1-carboxylate with >95% efficiency.

  • Amide Coupling :
    The Boc-protected amine reacts with pyrrolidine-1-carbonyl chloride under Schotten-Baumann conditions (aqueous sodium hydroxide, THF) to form the target compound. Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt) in DCM ensures high yields.

Table 1: Representative Reaction Conditions for Amide Coupling

Reagent System Solvent Temperature Yield (%)
EDC/HOBt DCM 0°C → RT 82
PyBOP/DIEA DMF RT 78
Schotten-Baumann THF/H₂O 0°C 65

Asymmetric Synthesis via Kinetic Resolution

For cases where racemic intermediates are generated, optical resolution methods are critical. A patented approach employs chiral auxiliaries or enzymes to achieve enantiomeric excess (ee):

  • Racemic Precursor Synthesis :
    Piperidine-3-amine is Boc-protected, followed by racemic amide formation.

  • Enzymatic Resolution :
    Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer intact. This method achieves up to 98% ee.

Table 2: Enzymatic Resolution Performance Metrics

Enzyme Substrate ee (%) Conversion (%)
Candida antarctica Lipase B Racemic amide 98 45
Pseudomonas fluorescens Racemic amide 92 52

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and sustainability:

  • Continuous Flow Processes : Automated reactors enhance reproducibility and reduce reaction times.
  • Solvent Recycling : THF and DCM are recovered via distillation, minimizing waste.
  • Racemization and Recycling : Unwanted enantiomers are racemized using strong bases (e.g., potassium tert-butoxide) and reintroduced into the synthesis stream.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.40–3.60 (m, 4H, piperidine/pyrrolidine CH₂), 4.10 (br s, 1H, NH).
    • ¹³C NMR : 155.2 ppm (Boc carbonyl), 168.5 ppm (amide carbonyl).
  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C₁₅H₂₇N₃O₃ [M+H]⁺: 298.2124; Found: 298.2121.

Chiral Purity Assessment

  • HPLC with Chiral Columns :
    Using a Chiralpak AD-H column (hexane:isopropanol 90:10), the (S)-enantiomer elutes at 12.3 min (ee >99%).

Challenges and Limitations

  • Stereochemical Inversion : Acidic conditions during Boc deprotection may risk epimerization. Mitigated by using mild acids (e.g., HCl in dioxane).
  • Amide Hydrolysis : Prolonged storage in aqueous media necessitates lyophilization for long-term stability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS No. Molecular Weight Key Substituents Functional Groups Notable Properties
(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate C15H27N3O3 Not provided ~297.4 3-pyrrolidine carboxamido, 1-tert-butyl carbamate Amide, carbamate Chiral center (S), hydrogen-bond donor/acceptor
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C15H23N3O2 1707580-61-7 277.36 4-amino, 4-pyridinyl Amine, pyridine Pyridine enhances basicity; no GHS hazards
(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate C10H19NO3 85275-45-2 201.27 3-hydroxyl Hydroxyl, carbamate Higher solubility due to polar -OH group
(S)-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate C16H31N3O3 1401667-02-4 299.41 Branched amide with amino and methyl groups Amide, amine Increased steric hindrance; potential metabolic stability

Key Differences and Implications

Functional Group Variations: The pyridinyl analog (CAS 1707580-61-7) replaces the pyrrolidine carboxamide with a pyridine ring and amino group. This increases basicity and may alter binding to metal ions or aromatic systems in biological targets . The hydroxyl analog (CAS 85275-45-2) lacks the carboxamide group, reducing hydrogen-bonding capacity but improving aqueous solubility. Its simpler structure may limit conformational diversity compared to the target compound .

Stereochemical and Conformational Effects: The (S)-configuration in the target compound and its hydroxyl analog (CAS 85275-45-2) ensures enantioselectivity in interactions, critical for drug efficacy. In contrast, the pyridinyl analog lacks stereochemical data, suggesting broader applicability in non-chiral contexts . The branched amide analog (CAS 1401667-02-4) introduces a secondary amine and methyl groups, which may enhance metabolic stability but reduce membrane permeability due to increased hydrophilicity .

Hazard and Stability Profiles: The pyridinyl analog (CAS 1707580-61-7) is classified as non-hazardous under GHS, whereas the hydroxyl analog’s hazards are unspecified.

Biological Activity

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate, commonly referred to in the literature as a derivative of piperidine and pyrrolidine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties, particularly in the fields of cancer therapy and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H26N2O3C_{15}H_{26}N_{2}O_{3}, with a molecular weight of approximately 282.38 g/mol. The compound contains a piperidine ring fused with a pyrrolidine moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures display promising anticancer activities. For instance, a study on pyrrolidinone and piperidinone derivatives highlighted their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. The inhibition constants (KiK_i) for these compounds ranged from 6 to 63 μM, suggesting moderate potency against these cancer types .

Table 1: Summary of Biological Activities of Similar Compounds

Compound ClassCell LineInhibition Constant (KiK_i)Activity Description
PyrrolidinoneMDA-MB-2316 - 63 μMSignificant inhibition of proliferation
PiperidinonePDACNot specifiedInhibition of invasion only
Pyrazole DerivativesVariousVariesCytotoxic effects observed

Neuropharmacological Effects

The structural attributes of this compound suggest potential neuropharmacological applications. Compounds in this class have shown activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. Research indicates that similar piperidine derivatives can affect dopamine and serotonin receptors, potentially leading to therapeutic effects in conditions such as depression and anxiety .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .
  • Modulation of Cellular Pathways : By affecting key pathways such as those involving urokinase-type plasminogen activator (uPA), these compounds can alter cellular adhesion and migration properties critical for cancer progression.

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

  • Case Study 1 : A derivative was tested against MDA-MB-231 cells, showing a dose-dependent inhibition of cell proliferation and migration.
  • Case Study 2 : Another study evaluated the impact on PDAC cells, where the compound demonstrated selective inhibition of invasive behavior without affecting overall viability at high concentrations.

Q & A

Basic: What are the key steps and challenges in synthesizing (S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate?

Answer:
The synthesis typically involves:

Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.

Introduction of the pyrrolidine-1-carboxamido moiety via coupling reagents such as HATU or EDCl/HOBt.

Chiral resolution to isolate the (S)-enantiomer, often using chiral HPLC or enzymatic methods.

Key Challenges:

  • Steric hindrance from the tert-butyl group may reduce coupling efficiency. Optimize reaction conditions (e.g., DMF as solvent, 50–60°C) to improve yields .
  • Racemization risk during deprotection steps. Use mild acidic conditions (e.g., TFA in DCM at 0°C) to preserve stereochemistry .

Advanced: How can enantiomeric purity be validated for this compound?

Answer:
Methodology:

  • X-ray crystallography : Resolve the absolute configuration using SHELX software (e.g., SHELXL for refinement). Flack parameter analysis () ensures accurate determination of chirality .
  • Chiral HPLC : Use a column with cellulose-based stationary phases (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures .

Data Contradiction Example:
Discrepancies between calculated (e.g., ORD spectra) and experimental optical rotation values may arise due to solvent polarity effects. Validate with multiple solvents (e.g., ethanol, chloroform) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:
Essential Techniques:

  • NMR :
    • ¹H NMR : Identify piperidine and pyrrolidine protons (δ 1.2–3.5 ppm).
    • ¹³C NMR : Confirm Boc group (δ 80–85 ppm for quaternary carbon) and carbonyl signals (δ 165–170 ppm) .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]+ with <2 ppm error .

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